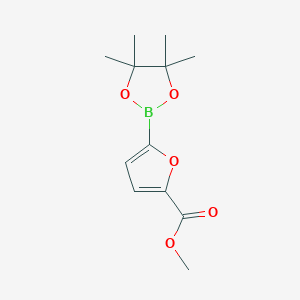
5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)呋喃-2-甲酸甲酯
描述
Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically solid at room temperature .
Synthesis Analysis
The synthesis of such compounds often involves borylation reactions . For example, borylation at the benzylic C-H bond of alkylbenzenes can be performed in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of these compounds typically includes a boron atom bonded to two oxygen atoms and a carbon-containing group . The exact structure would depend on the specific compound.Chemical Reactions Analysis
These compounds can participate in various chemical reactions, including hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, they are typically solid at room temperature and have a high boiling point .科学研究应用
合成和结构分析
- 5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)呋喃-2-甲酸甲酯和类似化合物已被研究其合成和晶体结构。这些带有苯环的硼酸酯中间体是通过三步取代反应获得的,并通过傅里叶变换红外光谱、核磁共振光谱和质谱证实。这些结构通过 X 射线衍射进一步验证,并与密度泛函理论 (DFT) 计算进行比较,突出了它们的分子结构和物理化学性质(Huang 等, 2021).
生物活性
- 该化合物的衍生物,特别是甲基-5-(羟甲基)-2-呋喃甲酸酯,已被制备并研究其生物活性。这些衍生物对癌细胞系表现出显着的细胞毒性,并对多种细菌具有抗菌特性(Phutdhawong 等, 2019).
振动特性和光谱研究
- 已经对类似化合物(例如 2-((4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯氧基)甲基)苯甲腈)进行了研究,以了解其振动特性。这些研究涉及 DFT 计算,以分析光谱数据、几何参数和分子静电势,从而深入了解其振动特性(Wu 等, 2021).
在药物化学中的应用
- 呋喃衍生物,包括与 5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)呋喃-2-甲酸甲酯相关的衍生物,已被合成并评估其药用潜力。这些化合物由于其抗分枝杆菌特性和干扰铁稳态的能力而在药理学中显示出前景(Mori 等, 2022).
作用机制
Target of Action
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate is a complex organic compound that primarily targets the benzylic C-H bond of alkylbenzenes . This interaction plays a crucial role in the formation of pinacol benzyl boronate, a significant intermediate in various chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate can bind to the benzylic C-H bond of alkylbenzenes, leading to the formation of pinacol benzyl boronate .
Biochemical Pathways
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate is involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process affects the synthesis pathway of various organic compounds, including aryl boronates .
Pharmacokinetics
Given its molecular weight of 20807 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate’s action primarily involve the formation of pinacol benzyl boronate . This compound is a key intermediate in various chemical reactions, contributing to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate are influenced by environmental factors such as the presence of catalysts and the pH of the reaction environment. For instance, the presence of a palladium catalyst is necessary for the compound to interact with its targets .
安全和危害
未来方向
属性
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO5/c1-11(2)12(3,4)18-13(17-11)9-7-6-8(16-9)10(14)15-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXRIHYFWBIMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673712 | |
| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676501-87-4 | |
| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676501-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



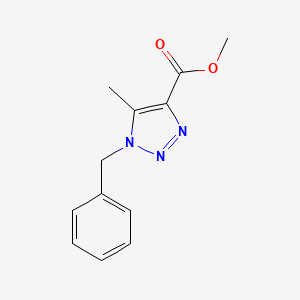
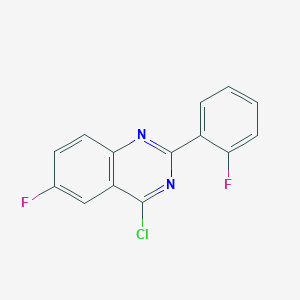
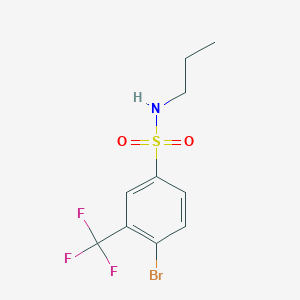

![7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1421011.png)
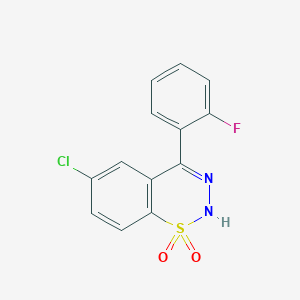
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
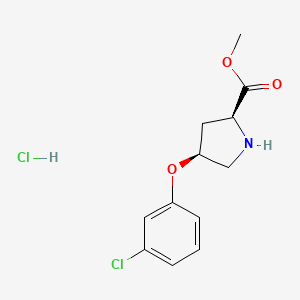
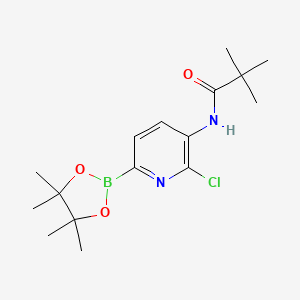
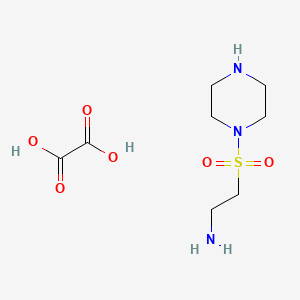
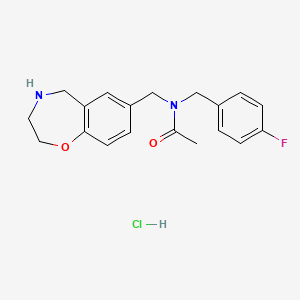
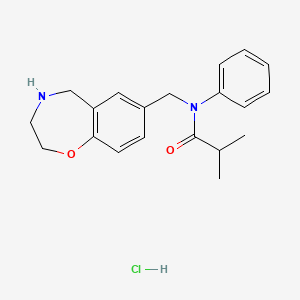
![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)
